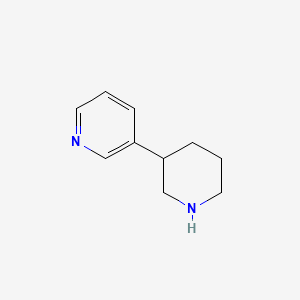

3-(Piperidin-3-yl)pyridine

描述

Historical Context of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Drug Discovery and Development

The journey of piperidine and pyridine scaffolds in drug discovery is a long and storied one. Piperidine, a six-membered nitrogen-containing heterocycle, is a structural element found in numerous natural alkaloids with potent physiological effects, such as piperine (B192125) from black pepper, which gives it its characteristic spiciness. nih.govwikipedia.org Its discovery dates back to 1850 when it was first isolated. wikipedia.org Industrially, piperidine is now primarily synthesized through the hydrogenation of pyridine. wikipedia.orgdokumen.pub The piperidine ring is a common feature in many pharmaceuticals, recognized for its conformational flexibility which can be crucial for drug-receptor interactions. medicaljournal-ias.orgencyclopedia.pub

Pyridine, an aromatic heterocyclic organic compound, was first isolated in 1846. nih.gov It is a fundamental component of many important biological molecules, including the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as the redox cofactor NADP/NADPH. beilstein-journals.org The pyridine ring is a versatile pharmacophore, and its derivatives have been developed into a wide range of drugs with diverse therapeutic applications, including antitubercular, anticancer, and antimalarial agents. nih.govbeilstein-journals.org The U.S. FDA has approved numerous drugs containing the pyridine scaffold, highlighting its significance in modern medicine. bohrium.com

The combination of these two scaffolds in 3-(Piperidin-3-yl)pyridine creates a molecule with unique properties, leveraging the structural and functional advantages of both its constituent rings.

Significance of Nitrogen Heterocycles in Biologically Active Molecules

Nitrogen heterocycles are of paramount importance in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals. mdpi.comrsc.org An analysis of FDA-approved drugs reveals that approximately 60% of small-molecule drugs contain at least one nitrogen heterocycle. mdpi.comrsc.org This prevalence is due to several key factors:

Structural Diversity: The presence of nitrogen atoms in a cyclic structure introduces a level of structural and functional diversity that is highly advantageous for drug design. openmedicinalchemistryjournal.com

Physicochemical Properties: Nitrogen atoms can significantly influence a molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These properties are critical for solubility, membrane permeability, and interaction with biological targets.

Biological Interactions: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to proteins and nucleic acids. nih.gov This ability to form stable complexes with biological macromolecules is often correlated with a compound's therapeutic effect. nih.gov

Metabolic Stability: The incorporation of nitrogen heterocycles can influence the metabolic stability of a drug molecule, a key consideration in drug development. nih.gov

The presence of both a saturated piperidine ring and an aromatic pyridine ring in this compound provides a rich platform for a variety of biological interactions, making it a valuable scaffold for the design of new therapeutic agents.

Overview of Structure-Activity Relationship (SAR) Concepts in Piperidine and Pyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For both piperidine and pyridine derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential.

Piperidine Derivatives:

SAR studies on piperidine derivatives often focus on the nature and position of substituents on the piperidine ring. For instance, in the development of antipsychotic agents, attaching different heterocyclic groups to the basic piperidine ring has been shown to greatly potentiate the antipsychotic activity. ingentaconnect.com The conformational flexibility of the piperidine ring is another key aspect, with different chair conformations potentially leading to varied biological activities. wikipedia.orgmedicaljournal-ias.org

Pyridine Derivatives:

For pyridine derivatives, SAR studies have revealed that the position and type of substituents on the pyridine ring are critical for their biological effects. For example, in the context of antiproliferative activity, the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to enhance activity, while halogen atoms or bulky groups tend to decrease it. mdpi.comscilit.comnih.gov The pyridine nitrogen itself can be a key interaction point with biological targets, and its position within the ring system can dramatically alter a molecule's properties and efficacy. frontiersin.org

In the case of molecules like this compound, SAR studies would explore modifications on both the piperidine and pyridine rings, as well as the nature of the linkage between them, to fine-tune the desired biological activity. For instance, studies on related structures have shown that the linkage between a quinoline (B57606) and piperidine ring can be critical for inhibitory activity against the influenza virus. rsc.org

Table 1: Key Characteristics of Piperidine and Pyridine Scaffolds

| Feature | Piperidine | Pyridine |

|---|---|---|

| Structure | Saturated 6-membered ring with one nitrogen atom | Aromatic 6-membered ring with one nitrogen atom |

| Key Properties | Conformational flexibility, basic | Aromatic, basic, can act as a hydrogen bond acceptor |

| Natural Occurrence | Alkaloids (e.g., Piperine, Coniine) wikipedia.org | Vitamins (Niacin, Pyridoxine), Alkaloids (Nicotine) beilstein-journals.org |

| Therapeutic Areas | Analgesics, Antipsychotics, Alzheimer's disease therapy medicaljournal-ias.orgencyclopedia.pubingentaconnect.com | Anticancer, Antimalarial, Antitubercular nih.govbeilstein-journals.orgbohrium.com |

Structure

3D Structure

属性

IUPAC Name |

3-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDGENGYOLDCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576785 | |

| Record name | 3-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-28-2 | |

| Record name | 3-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidin 3 Yl Pyridine and Its Analogs

Strategic Approaches to C-C and C-N Bond Formation

The creation of the critical bond between the pyridine (B92270) and piperidine (B6355638) moieties, as well as the intramolecular bonds of the piperidine ring, relies on a variety of robust and versatile chemical reactions. These methods provide the tools to construct the core structure of 3-(piperidin-3-yl)pyridine and its derivatives.

Advanced Cross-Coupling Reactions for Pyridine-Piperidine Linkages

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging the C-C or C-N bond that connects the pyridine and piperidine rings. These reactions offer high efficiency and functional group tolerance, making them indispensable in modern organic synthesis.

The Suzuki-Miyaura coupling reaction stands out as a versatile method for creating carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of synthesizing this compound analogs, this can involve coupling a pyridine-containing boronic acid or ester with a piperidine-containing halide, or vice versa.

A notable application is the one-pot sequential Suzuki-Miyaura coupling and hydrogenation of bromopyridines with arylboronic acids. mdpi.comresearchgate.net This approach, using a heterogeneous Pd/C catalyst, allows for the initial formation of the aryl-pyridine bond followed by the reduction of the pyridine ring to a piperidine ring under mild conditions. researchgate.net The success of the hydrogenation step can be influenced by factors such as the concentration of the starting material and the presence of additives like water, which can counteract catalyst poisoning. mdpi.comresearchgate.net

Rhodium-catalyzed asymmetric Suzuki-Miyaura-type couplings have also been developed to produce enantiomerically enriched 3-substituted piperidines. nih.govresearchgate.net This method can involve the reaction of aryl boronic acids with racemic piperidine-based allyl chlorides, leading to tetrahydropyridines that can be subsequently reduced to the desired piperidines with high enantioselectivity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling in Pyridine/Piperidine Synthesis

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Bromopyridines | Methoxyphenyl boronic acid | Pd/C | - | iPrOH/H₂O | Aryl-piperidine compounds | Excellent | researchgate.net |

| Racemic piperidine-based allyl chlorides | Aryl boronic acids | Rh-catalyst | - | - | 3-substituted tetrahydropyridines | High | nih.gov |

Data extracted from referenced articles.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or triflates. This palladium-catalyzed reaction is instrumental in synthesizing N-aryl piperidines. tandfonline.com The choice of catalyst, ligand, base, and solvent is crucial for the success of this transformation, especially with challenging substrates like five-membered hetaryl bromides. tandfonline.comthieme-connect.com

High-throughput experimentation has been employed to optimize reaction conditions for the Buchwald-Hartwig amination of piperidines, identifying suitable catalyst systems and bases to avoid side reactions like protodehalogenation and β-hydride elimination. purdue.edu For instance, the use of a carbene palladium complex with sodium tert-butoxide as the base has proven effective for coupling piperidines with five-membered hetaryl bromides. thieme-connect.com The reaction kinetics often indicate that the reductive elimination step is rate-limiting. thieme-connect.com Continuous flow microreactors have also been utilized for Buchwald-Hartwig aminations, addressing challenges such as reactor clogging by the inorganic salt byproducts. rsc.org

Table 2: Key Parameters in Buchwald-Hartwig Amination for Piperidine Synthesis

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Hetaryl Bromides | Piperidines | Carbene palladium complex | Sodium tert-butoxide | - | Optimized conditions for challenging substrates | thieme-connect.com |

| Aryl Chloride | Piperidine | NHC-Pd(II)-5-phenyloxazole complex | KOtBu | Toluene | High yields (85-98%) for N-arylated piperidine | tandfonline.com |

Data derived from referenced articles.

Suzuki–Miyaura Coupling in Pyridine and Piperidine Derivatization

Nucleophilic Substitution Reactions in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyridine rings. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. thieme-connect.comuoanbar.edu.iq This reactivity is comparable to that of a benzene (B151609) ring bearing a strong electron-withdrawing group. thieme-connect.com

In the synthesis of compounds related to this compound, a piperidine-containing nucleophile can displace a leaving group, such as a halogen, on the pyridine ring. This approach is commonly used to introduce piperidine and other saturated heterocyclic appendages onto an aromatic core. beilstein-journals.org The reaction can be catalyzed by a base and is a key step in the synthesis of several pharmaceutical agents. beilstein-journals.org While 2- and 4-halopyridines are highly reactive, substitution at the 3-position is also possible, though it may require more forcing conditions. thieme-connect.com

Cyclization Strategies for Piperidine Ring Formation from Acyclic Precursors

The construction of the piperidine ring itself is often achieved through the cyclization of a linear precursor. These strategies involve forming one or more of the C-C or C-N bonds of the heterocycle in an intramolecular fashion.

Radical cyclization offers a powerful method for the synthesis of piperidines from acyclic amines. These reactions can be initiated by various means, including the use of radical initiators, photoredox catalysis, or metal catalysts. mdpi.comorganic-chemistry.org

One approach involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which can produce piperidines in good yields. mdpi.com Another strategy employs visible light and an organic photoredox catalyst to generate an aryl radical from a linear aryl halide precursor. This radical can then undergo regioselective cyclization to form spirocyclic piperidines. nih.gov Furthermore, enantioselective methods have been developed, such as the copper-catalyzed δ C-H cyanation of acyclic amines. This process utilizes an N-centered radical relay mechanism to form chiral piperidines with high stereoselectivity. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methyl-5-ethylpyridine |

| 3-picoline |

| 2,3-bis-chloromethylpyridine |

| 2,4,6-trichloro-1,3,5-triazine |

| 2,3,5-trichloropyridine |

| 5-chloro-2,3-difluoropyridine |

| 1-fluoro-3-nitrobenzene |

| 3-fluorobenzotrifluoride |

| 3-chlorobenzotrifluoride |

| 1,3-dinitrobenzene |

| 3-bromopyridine |

| chlorobenzene |

| 2,4,6-trinitrophenetole |

| N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt |

| 3-(4-nitrophenyl)pyridine |

| 4-(piperidine-3-yl)aniline |

| 5-bromo-3-(1-(2-methyl-5-nitrophenylsulfonyl)piperidin-3-yl)pyrazolo[1,5-a]pyridine |

| 3-(piperidin-3-yl)-4-(propan-2-yloxy)pyridine |

| 2-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine |

| 3-[(piperidin-3-yl)carbonyl]pyridine hydrochloride |

| N-(piperidin-4-yl)pyrimidine |

| piperidin-3-carbonyl-pyrimidine |

| (S)-3-phenylpiperidine |

| (2S,3S)-2-allyl-3-phenylpiperidine |

| (-)-Preclamol |

Intramolecular Reductive Amination Approaches

Intramolecular reductive amination is a robust and widely utilized strategy for the construction of the piperidine ring. researchgate.net This method typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). The reaction proceeds through the in-situ formation of an intermediate imine or enamine, which is then reduced to yield the saturated heterocyclic ring. researchgate.netmasterorganicchemistry.com

One prominent application of this strategy is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, which can be catalyzed by rhodium complexes. researchgate.net For instance, using a catalyst such as [Rh(COD)(DPPB)]BF4 facilitates the cyclization to form 3-arylpiperidines in high yields. researchgate.net This approach is also effective for precursors with substituents beta to the nitrogen atom, leading to 3,5-disubstituted piperidines with high diastereoselectivity. researchgate.net Another variation involves an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which is mediated by acid to form an iminium ion that is subsequently reduced to the piperidine. nih.gov These methods highlight the versatility of intramolecular reductive amination in creating substituted piperidines from acyclic starting materials. researchgate.net

Enantioselective Synthesis of Chiral 3-Piperidines

The synthesis of enantiomerically pure chiral piperidines is of paramount importance due to their prevalence in a wide array of natural products and pharmaceutical agents. nih.govacs.orgacs.org Accessing specific stereoisomers is often critical for therapeutic efficacy. vulcanchem.com Consequently, significant research has been directed toward developing asymmetric methods that provide precise stereochemical control during the formation of the piperidine scaffold. nih.gov

Catalytic Asymmetric Approaches for Enantioenriched 3-Piperidines

Catalytic asymmetric synthesis represents a highly efficient route to enantioenriched 3-substituted piperidines. A noteworthy development is a three-step process that begins with the partial reduction of pyridine. nih.govacs.org The key step involves a rhodium-catalyzed asymmetric reductive Heck reaction between a phenyl pyridine-1(2H)-carboxylate intermediate and various aryl, heteroaryl, or vinyl boronic acids. nih.govorganic-chemistry.org This carbometalation step produces 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. acs.orgorganic-chemistry.org A final reduction step then furnishes the desired enantioenriched 3-piperidines. nih.govacs.org This methodology has proven valuable in the formal syntheses of clinically relevant molecules such as Preclamol and Niraparib. acs.org

Another powerful strategy is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cn In this approach, a chiral primary amine is introduced under reducing conditions (e.g., with formic acid as a hydrogen source). This process induces a transamination with the pyridinium nitrogen, effectively replacing it and simultaneously establishing chirality on the newly formed piperidine ring with high diastereo- and enantio-selectivity. dicp.ac.cn This method avoids the need for chiral catalysts or high-pressure hydrogen gas and is readily scalable. dicp.ac.cn

Table 1: Examples of Catalytic Asymmetric Approaches to 3-Piperidines

| Method | Catalyst/Reagent | Substrate Example | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh-catalyst with Josiphos ligand / Boronic Acid | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl/Vinyl-tetrahydropyridine | High yield and enantioselectivity (>99% ee reported); broad functional group tolerance. nih.govacs.orgorganic-chemistry.org |

| Reductive Transamination | [RhCp*Cl2]2 / Chiral Primary Amine / HCOOH | N-Benzylpyridinium salt | Chiral N-Aryl/Alkyl Piperidine | Excellent diastereo- and enantioselectivity; avoids chiral catalysts and H2 gas. dicp.ac.cn |

Chemo-enzymatic Dearomatization of Pyridiniums for Chiral Products

A versatile and sustainable method for producing stereo-defined 3-substituted piperidines combines chemical synthesis with biocatalysis. nih.govnih.gov This chemo-enzymatic approach utilizes a one-pot cascade reaction involving two key enzymes: an amine oxidase and an ene-imine reductase (EneIRED). nih.govthieme-connect.com

The process begins with the chemical synthesis of an N-substituted tetrahydropyridine (B1245486) from an activated pyridinium salt. nih.govthieme-connect.com In the one-pot enzymatic cascade, the amine oxidase (e.g., 6-HDNO) first oxidizes the tetrahydropyridine to generate a dihydropyridinium intermediate. thieme-connect.commdpi.com This intermediate contains an activated C=C bond that is then stereoselectively reduced by an EneIRED enzyme. nih.gov A subsequent EneIRED-mediated reduction of the resulting iminium species via a dynamic kinetic resolution yields the final, highly enantioenriched piperidine product. thieme-connect.com By selecting from panels of complementary EneIRED enzymes, it is possible to synthesize either enantiomer of the target piperidine. thieme-connect.com This strategy has been successfully applied to the synthesis of key chiral intermediates for the antipsychotic drugs Preclamol and OSU-6162, and the anticancer agent Niraparib. acs.orgnih.govnih.gov

Table 2: Chemo-enzymatic Cascade for Chiral Piperidine Synthesis

| Step | Transformation | Catalyst / Enzyme | Function |

|---|---|---|---|

| 1 | Pyridinium Salt → Tetrahydropyridine | Chemical Reduction (e.g., NaBH4) | Activation and preparation of enzyme substrate. nih.gov |

| 2 | Tetrahydropyridine → Dihydropyridinium | Amine Oxidase (e.g., 6-HDNO) | In-situ generation of an activated C=C bond. thieme-connect.commdpi.com |

| 3 | Dihydropyridinium → Chiral Piperidine | Ene-Imine Reductase (EneIRED) | Stereoselective conjugate reduction and iminium reduction. nih.govthieme-connect.com |

Chiral Resolution Techniques for Enantiomeric Purity

Classical resolution remains a viable and important technique for obtaining enantiomerically pure piperidine derivatives when asymmetric synthesis is not employed. This method involves the separation of a racemic mixture of enantiomers. One common approach is the formation of diastereomeric salts by reacting the racemic piperidine base with a single enantiomer of a chiral acid. google.com

For example, racemic piperidin-3-ylcarbamate compounds can be efficiently resolved using an optically active mandelic acid. google.com The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine compound can be recovered by removing the chiral resolving agent. google.com Other chiral acids, such as (S)-(+)-camphorsulfonic acid, have also been used effectively for resolving piperidine-containing compounds. google.com In addition to chemical methods, instrumental techniques such as chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers, a method that has been applied in some process routes for the synthesis of Niraparib. nih.gov

Synthesis of Key Intermediates and Precursors

The successful synthesis of complex molecules like this compound often relies on the efficient preparation of versatile key intermediates and precursors. Strategic derivatization of readily available starting materials is a cornerstone of this process.

Derivatization of 3-Pyridinecarboxylic Acid

3-Pyridinecarboxylic acid, commonly known as nicotinic acid, is an inexpensive and readily available starting material that can be converted into a variety of useful intermediates. wikipedia.org A common derivatization is the esterification of the carboxylic acid group, for example, to form a methyl ester. google.com This protects the acid functionality or modifies its reactivity for subsequent steps. The ester group can then be carried through several transformations on the pyridine ring before being hydrolyzed or used in further reactions. google.com

The carboxylic acid functionality itself serves as a versatile handle. For example, it can be reacted with reagents like chloromethyl butyrate (B1204436) to form more complex esters, which are themselves key intermediates in the synthesis of pharmaceutical compounds. google.com Furthermore, the carboxyl group of 3-pyridinecarboxylic acid can be converted into an amino group via reactions such as the Curtius or Hofmann rearrangement. This provides access to 3-aminopyridine (B143674) and its derivatives, such as pyridin-3-ylcarbamates, which are crucial precursors for building the piperidine ring in many synthetic routes. google.com

Introduction of Fluorine Atoms onto Pyridine Rings

The incorporation of fluorine atoms into the pyridine ring of this compound analogs can profoundly influence the molecule's physicochemical and biological properties, such as basicity and metabolic stability. scientificupdate.com A key strategy involves the dearomatization-hydrogenation of fluoropyridine precursors. This approach allows for the creation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov The process typically utilizes a rhodium catalyst to facilitate the initial dearomatization of the fluoropyridine, which is then followed by complete saturation of the resulting intermediates through hydrogenation. nih.gov This one-pot method is advantageous as it circumvents the need for pre-functionalized substrates with defined stereochemistry, which is often a requirement in other methods like nucleophilic substitution. nih.gov

Another approach involves the use of photoredox-mediated coupling reactions. For instance, α,α-difluoro-β-iodoketones can be coupled with silyl (B83357) enol ethers to generate 3-fluoropyridines, which can then be further elaborated to the desired piperidine derivatives. scientificupdate.com Furthermore, a recently developed method allows for the site-selective introduction of a difluoromethyl group at either the meta- or para-position of the pyridine ring through a temporary dearomatization strategy. uni-muenster.de This is particularly valuable as the precise location of the fluorine-containing substituent can be critical for biological activity. uni-muenster.de

The strategic placement of fluorine can modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-target interactions and improving pharmacokinetic profiles. scientificupdate.com For example, in the development of kinesin spindle protein (KSP) inhibitors, the introduction of an axial fluorine atom in the piperidine ring increased basicity and led to a more efficacious clinical candidate. scientificupdate.com

Protecting Group Strategies in Multi-step Synthesis

In the multi-step synthesis of complex molecules like this compound and its derivatives, protecting groups are indispensable tools to prevent unwanted side reactions at reactive functional groups. researchgate.netlibretexts.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. researchgate.netmasterorganicchemistry.com

For the piperidine nitrogen, carbamates are the most common class of protecting groups. masterorganicchemistry.com Popular examples include:

tert-Butoxycarbonyl (Boc): This group is readily installed and can be removed under acidic conditions, such as with trifluoroacetic acid. masterorganicchemistry.com

Carboxybenzyl (Cbz): The Cbz group is notable for its removal via catalytic hydrogenation (e.g., using Pd-C and H₂), a condition that is often compatible with other functional groups. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and can be cleaved with an amine base like piperidine. researchgate.netmasterorganicchemistry.com

The concept of "orthogonal protecting groups" is particularly powerful in complex syntheses. masterorganicchemistry.com This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. masterorganicchemistry.com For instance, a molecule might contain both a Boc group and a Cbz group, allowing for the selective deprotection of one amine in the presence of the other. masterorganicchemistry.com

In the context of synthesizing fluorinated piperidines, protecting groups can also influence the stereochemical outcome of reactions. For example, during the hydrogenation of a protected 3-fluoro-4-aminopyridine derivative, the resulting all-cis product showed a preference for an axial orientation of the fluorine atom, which was rationalized by a favorable dipole interaction between the C-F bond and the protonated nitrogen of the piperidine ring. scientificupdate.com

Reaction Conditions and Optimization

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of solvent, catalyst, temperature, and pressure can significantly impact reaction outcomes, including yield, selectivity, and reaction time.

Solvent Effects on Reaction Outcomes

The solvent in which a reaction is conducted can have a profound effect on its rate, selectivity, and even the position of chemical equilibrium. ajgreenchem.comweebly.com These effects are largely due to the differential solvation of the reactants and the transition state. ajgreenchem.com In the synthesis of piperidine derivatives, both protic and aprotic polar solvents are commonly employed.

For instance, in the Bohlmann-Rahtz pyridine synthesis, a method for generating substituted pyridines, ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) were found to be suitable solvents, with ethanol being favored. organic-chemistry.org Ethanol, as a polar protic solvent, can participate in hydrogen bonding and facilitate proton transfer steps, which can be crucial for the reaction mechanism. organic-chemistry.org

A kinetic study on the synthesis of substituted piperidines revealed that the reaction rate was faster in ethanol compared to methanol (B129727), despite ethanol having a lower dielectric constant. ajgreenchem.com This highlights that while solvent polarity is an important factor, other solvent properties can also play a significant role. ajgreenchem.com The study also demonstrated that increasing the temperature accelerated the reaction rate in both solvents. ajgreenchem.com The choice of solvent can also be influenced by "green chemistry" principles, with ethanol being considered a more environmentally friendly option than methanol due to its renewable sourcing and lower toxicity. ajgreenchem.com

Catalyst Selection and Ligand Design in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a vital role in the preparation of this compound and its analogs. researchgate.netacs.org The choice of both the metal center and the coordinating ligands is critical for achieving high efficiency and selectivity. mdpi.comacs.org

Palladium, rhodium, and iridium are commonly used metals for reactions such as hydrogenation and cross-coupling. mdpi.comacs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-piperidines. acs.org In this process, the design of the chiral ligand is paramount for controlling the enantioselectivity of the reaction. acs.org

Ligand design is a powerful tool for modulating the reactivity and selectivity of the metal catalyst. researchgate.net For instance, in the palladium-catalyzed C-3 selective olefination of pyridines, 1,10-phenanthroline (B135089) was used as a ligand. researchgate.net It is proposed that this bidentate ligand can weaken the coordination of the palladium catalyst to the pyridine nitrogen through a trans-effect, thereby enabling the desired C-H functionalization at the 3-position. researchgate.net Similarly, novel pyridine-oxazoline ligands have been developed for palladium-catalyzed enantioselective oxidative amination of alkenes to form substituted piperidines. mdpi.com

The development of bifunctional catalysts, which contain both a metal center and a functional group capable of non-covalent interactions (e.g., hydrogen bonding), is an emerging area in ligand design. acs.org These catalysts can activate both the electrophile and the nucleophile simultaneously, leading to enhanced reactivity and stereoselectivity. acs.org

Temperature and Pressure Considerations for Hydrogenation Reactions

Hydrogenation is a key reaction for the synthesis of piperidines from their corresponding pyridine precursors. organic-chemistry.org This reaction typically involves the use of a catalyst and hydrogen gas, and the temperature and pressure are critical parameters that must be carefully controlled. helgroup.com

The choice of catalyst can influence the required temperature and pressure. For example, a heterogeneous 10% Rh/C catalyst can facilitate the complete hydrogenation of pyridines at 80 °C and 5 atm of H₂ pressure in water. organic-chemistry.org In contrast, other systems may require much harsher conditions. mdpi.com The diastereoselectivity of hydrogenation can also be influenced by temperature and pressure. In the hydrogenation of a 3-methylpyridine-5-methyl ester, different catalysts and conditions led to different ratios of cis and trans piperidine products. whiterose.ac.uk Specifically, using 10% w/w PtO₂ at 80 bar and 80 °C favored the cis-piperidine, while 10% w/w Pd/C at 30 bar and 50 °C gave the trans-piperidine as the major product. whiterose.ac.uk

Safety is a major consideration in hydrogenation reactions due to the flammability of hydrogen gas and the pyrophoric nature of some catalysts. helgroup.com Adiabatic calorimetry can be used to study the thermal behavior of reactants and products to ensure safe operating conditions. helgroup.com These studies can identify the onset temperature of decomposition reactions and help in defining safe temperature and pressure limits for the process. helgroup.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions and improving yields. bspublications.netrsc.org This method utilizes microwave irradiation to heat the reaction mixture directly, leading to rapid and uniform heating. bspublications.net The benefits of MAOS include significantly reduced reaction times (from hours to minutes), improved yields, and often simpler product isolation and purification. bspublications.netmdpi.com

MAOS has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including piperidine derivatives. rsc.orgmdpi.com For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form hybrid molecules was achieved in excellent yields within 3-5 minutes using microwave irradiation. mdpi.com In contrast, the conventional heating method resulted in lower yields. mdpi.com

Microwave-assisted multicomponent reactions (MCRs) are particularly attractive as they allow for the rapid construction of complex molecules in a single step. beilstein-journals.org This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. bspublications.netbeilstein-journals.org The efficiency of MAOS can be particularly beneficial for overcoming steric hindrance in the synthesis of crowded molecules. rsc.org The rapid optimization of reaction conditions is another advantage of this technology, as multiple experiments can be performed in a short period. bspublications.net

Industrial Scale-up and Green Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a re-evaluation of synthetic routes to ensure safety, cost-effectiveness, and minimal environmental impact. For this compound and its derivatives, this has led to the exploration of innovative technologies and methodologies that align with the principles of green chemistry.

Continuous Flow Reactions and Automation in Production

Continuous flow chemistry has emerged as a powerful tool for the industrial synthesis of pyridines and their derivatives, offering significant advantages over traditional batch processing. scielo.br These systems, where reagents are continuously pumped through a reactor, allow for enhanced control over reaction parameters such as temperature, pressure, and reaction time. scielo.br This precise control can lead to higher yields, improved product quality, and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. scielo.brmdpi.com

In the context of producing piperidine-containing compounds, continuous flow hydrogenation of pyridines has been successfully demonstrated. researchgate.net This method often employs packed-bed reactors with heterogeneous catalysts, which can be easily separated from the product stream and reused, thereby reducing waste. researchgate.net The use of in situ hydrogen generation from water electrolysis further enhances the safety and sustainability of the process. researchgate.net Automation plays a crucial role in the efficiency of continuous flow systems, enabling computer-assisted control and optimization of reaction conditions to consistently produce high-quality products. scielo.br This automated approach also allows for the rapid screening of different substrates and catalysts, accelerating the development of new synthetic routes for analogs of this compound. scielo.br

For instance, the synthesis of various substituted pyridines has been achieved with high efficiency using flow technology, which can overcome challenges such as the handling of hazardous intermediates and the need for high temperatures by allowing for superheating of solvents in a controlled manner. mdpi.com While direct public documentation on the continuous flow synthesis specifically for this compound on an industrial scale is limited, the successful application of this technology to a wide range of pyridine and piperidine derivatives strongly suggests its applicability and potential benefits for the large-scale production of this compound. scielo.brresearchgate.netuni-muenchen.de

Green Metrics for Synthetic Processes

To quantitatively assess the environmental performance of a chemical process, a variety of green chemistry metrics have been developed. wiley-vch.deethernet.edu.et These metrics provide a framework for evaluating the efficiency and waste generation of a synthesis, guiding the development of more sustainable alternatives. Key metrics include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste.

E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.

The table below illustrates a hypothetical comparison of green metrics for a traditional batch synthesis versus a more optimized continuous flow process for a generic pyridine to piperidine conversion, highlighting the potential improvements offered by modern synthetic methodologies.

| Metric | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Hypothetical) | Description |

| Atom Economy | 75% | 85% | Percentage of reactants' mass in the final product. |

| E-Factor | 15 | 5 | Mass of waste per mass of product. |

| Process Mass Intensity (PMI) | 100 | 30 | Total mass input per mass of product. |

The development and application of green chemistry principles and technologies are paramount for the sustainable industrial production of this compound and its derivatives. Continuous flow reactions and the diligent application of green metrics are driving the chemical industry towards safer, more efficient, and environmentally benign manufacturing processes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Piperidin 3 Yl Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Piperidin-3-yl)pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the positions of substituents.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide insight into their chemical environment. For derivatives of this compound, distinct signals are observed for the protons on the pyridine (B92270) and piperidine (B6355638) rings.

Pyridine Protons : The aromatic protons on the pyridine ring typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. vulcanchem.comvulcanchem.com Their specific shifts and coupling patterns are dictated by the substitution on the ring.

Piperidine Protons : The aliphatic protons of the piperidine ring appear in the upfield region. The methylene (B1212753) protons (-CH₂-) are often observed as complex multiplets between δ 1.5 and 3.5 ppm. vulcanchem.comvulcanchem.comresearchgate.net The proton attached to the nitrogen (N-H) of a secondary piperidine amine gives a characteristic signal that can vary in position.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.

Pyridine Carbons : The carbons of the pyridine ring show signals in the aromatic region of the spectrum, typically from δ 120 to 160 ppm.

Piperidine Carbons : The saturated carbons of the piperidine ring resonate at higher field, usually in the range of δ 20 to 60 ppm. znaturforsch.com

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to establish definitive correlations between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives. ptfarm.pl

Table 1: Typical NMR Chemical Shifts for this compound Scaffolds This table provides generalized data based on typical values for related structures.

| Nucleus | Ring System | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Pyridine | 7.0 - 9.0 | Specific shifts depend on substituent positions. vulcanchem.comvulcanchem.com |

| ¹H | Piperidine | 1.5 - 3.5 (CH₂) | Protons adjacent to nitrogen are typically more downfield. vulcanchem.comvulcanchem.comresearchgate.net |

| ¹³C | Pyridine | 120 - 160 | Carbon atoms attached to nitrogen are deshielded. |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure mass-to-charge ratios (m/z) with very high accuracy (typically with an error of less than 5 ppm), allowing for the unambiguous determination of a compound's molecular formula. vulcanchem.comsemanticscholar.orgmdpi.commdpi.com

In electrospray ionization (ESI), a common soft ionization technique, derivatives typically form a protonated molecular ion, [M+H]⁺, which allows for direct confirmation of the molecular weight. researchgate.netmdpi.com

The fragmentation patterns observed in MS/MS or under higher energy ionization methods like electron ionization (EI) provide valuable structural information. The fragmentation of the piperidine ring is a key diagnostic feature. aip.org Common fragmentation pathways can involve the cleavage of the piperidine ring or the loss of substituents, helping to piece together the molecule's structure. For instance, the adamantyl group, when present in derivatives, is known to produce a characteristic fragment ion at m/z 135. researchgate.net

Table 2: Mass Spectrometry Data for Characterizing Derivatives This table illustrates the type of data obtained from MS analysis.

| Analysis Type | Information Provided | Example |

|---|---|---|

| ESI-MS | Molecular Weight Confirmation | Detection of the [M+H]⁺ ion. researchgate.net |

| HRMS (ESI) | Elemental Composition | Calculation of the molecular formula with <5 ppm mass error. vulcanchem.comsemanticscholar.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. For derivatives of this compound, FT-IR can confirm the presence of the core pyridine and piperidine structures as well as other functional groups introduced during derivatization.

Key characteristic absorption bands include:

N-H Stretch : The piperidine ring in its secondary amine form exhibits a characteristic N-H stretching vibration, typically found in the region of 3200–3400 cm⁻¹. vulcanchem.com

C-H Stretch (Aromatic) : The C-H stretching vibrations of the pyridine ring appear in the 3000–3200 cm⁻¹ region. dergipark.org.tr

C-H Stretch (Aliphatic) : The C-H stretches from the methylene groups of the piperidine ring are observed just below 3000 cm⁻¹.

C=C and C=N Stretches : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring typically appear in the 1400–1650 cm⁻¹ range. vulcanchem.com

The presence or absence of these and other bands (e.g., C=O stretch for amide or ketone derivatives) provides direct evidence for the functional group composition of the molecule. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies This table summarizes key IR absorption bands for identifying functional groups in this compound derivatives.

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Source |

|---|---|---|---|

| Piperidine N-H | Stretch | 3200 - 3400 | vulcanchem.com |

| Pyridine C-H | Stretch | 3000 - 3200 | dergipark.org.tr |

| Piperidine C-H | Stretch | 2850 - 2960 | mdpi.com |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 | vulcanchem.com |

Chromatographic Techniques for Purity Evaluation and Separation

Chromatographic methods are fundamental for separating this compound derivatives from reaction mixtures and for evaluating the purity of the final products.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile piperidine and pyridine derivatives. researchgate.net A common approach involves reversed-phase chromatography.

A typical HPLC method would utilize a C18 stationary phase column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent, commonly acetonitrile. google.com Detection is usually performed with a UV detector, often set at a wavelength like 254 nm where the pyridine ring absorbs strongly. google.com This method allows for the quantification of the main compound and the detection of impurities.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov UPLC is particularly valuable for analyzing complex mixtures of derivatives or for high-throughput screening applications where speed is essential. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for the analysis of compounds that are volatile and thermally stable. greyhoundchrom.com While many this compound derivatives are not sufficiently volatile for direct GC analysis, the technique can be applied to more volatile analogues or if a derivatization step is performed. greyhoundchrom.com Chemical derivatization, such as silylation or acylation, can be used to convert polar functional groups (like N-H) into less polar, more volatile groups, making the compounds amenable to GC separation and analysis. greyhoundchrom.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. rstjournal.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates of each atom, revealing bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and absolute stereochemistry. For derivatives of this compound, this information is critical for understanding their interaction with biological targets.

For instance, in the crystal structure of N-substituted (piperidin-3-yl)pyrimidine-5-carboxamides, which are potent renin inhibitors, the analysis confirmed the binding mode and the stereochemistry of the central amide bond. researchgate.netresearchgate.net The pyridyl group and the piperidine ring are often observed to be in a nearly perpendicular orientation to each other. In one study of a 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline, a related structure containing a piperidine-like ring, the pyridine ring formed a dihedral angle of 25.72 (5)° with the piperidine ring. iucr.org

The data obtained from X-ray crystallography, such as space group and unit cell dimensions, provide a detailed picture of the crystal packing and intermolecular interactions, including hydrogen bonding, which can play a significant role in the compound's physical properties and biological activity.

Table 1: Crystallographic Data for this compound Derivatives and Related Structures

| Compound/Derivative | Crystal System | Space Group | Key Conformational Features |

|---|---|---|---|

| A 3-(1,3-Dioxolan-2-yl)piperidine derivative | Monoclinic | P2₁/c | Piperidine ring in chair conformation; dioxolane group in equatorial position. |

| N-3-Pyridinyl-methanesulfonamide grafiati.com | Monoclinic | P2₁/c | Two non-equivalent molecules with different conformations stabilized by hydrogen bonds. |

| 1-[(Pyridin-3-yl)diazenyl]morpholine iucr.org | Monoclinic | P2₁/c | Molecule consists of pyridine and morpholine (B109124) rings connected by an azo moiety. |

| (1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol vulcanchem.com | Not Specified | Not Specified | Piperidine ring adopts a chair conformation with the methanol (B129727) group in an equatorial position. |

| N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative researchgate.net | Not Specified | Not Specified | Binding mode in complex with renin confirmed; (Z)-form for the central amide bond. |

Chiral Chromatography for Enantiomeric Excess Determination

Since the 3-position of the piperidine ring is a stereocenter, this compound and its derivatives can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of utmost importance. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is the most widely used technique for this purpose. irb.hrnih.gov

The determination of enantiomeric excess (ee) involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the enantioseparation of piperidine-containing compounds. bme.huconicet.gov.arirb.hr

The development of a successful chiral separation method requires careful optimization of several parameters, including the choice of the CSP, the mobile phase composition (including organic modifiers and additives), flow rate, and temperature. conicet.gov.ar For non-chromophoric compounds like piperidin-3-amine, a pre-column derivatization step can be employed to introduce a chromophore, allowing for UV detection. nih.gov For example, derivatization with para-toluene sulfonyl chloride has been successfully used to determine the enantiomeric purity of (R)-piperidin-3-amine dihydrochloride (B599025). nih.gov

The elution order of the enantiomers can sometimes be predicted or explained through molecular modeling studies, which can elucidate the specific interactions, such as hydrogen bonding and π-π interactions, between the analyte and the chiral stationary phase. conicet.gov.ar

Table 2: Chiral HPLC/SFC Separation of Piperidine Derivatives

| Compound/Derivative Class | Chiral Stationary Phase (CSP) | Mobile Phase/Eluent | Detection | Key Findings |

|---|---|---|---|---|

| (R)- and (S)-Piperidin-3-amine nih.gov | Chiralpak AD-H | 0.1% diethyl amine in ethanol (B145695) | UV at 228 nm | Successful separation of enantiomers after pre-column derivatization. Resolution > 4.0. |

| Piperidine-based camphorsulfonamide bme.hu | Phenomenex Lux Cellulose-3 | CH3CN / 20 mM NH4OAc in H2O (40/60) | UV at 222 nm | Determined enantiomeric ratios of reaction products. (R)-isomer tR: 11.9 min, (S)-isomer tR: 14.2 min. |

| Trifluoromethyl-substituted piperidines rsc.org | AD-H | Hexanes/i-PrOH (90/10) | UV at 220 nm | Determination of enantiomeric excess for various benzamide (B126) derivatives. |

| 5-bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione conicet.gov.ar | Amylose tris-(3,5-dimethylphenylcarbamate) | Not Specified | Not Specified | Hydrogen bonding and π-π interactions were major factors in the HPLC separation of four stereoisomers. |

| (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)- bme.hursc.org-thiadiazole tandfonline.com | Chiralpak IA | n-hexane/isopropanol (90:10, v/v) | UV at 254 nm | Enantiomeric separation with resolution > 2 for an intermediate of an antibiotic. |

Pharmacological and Biological Research of 3 Piperidin 3 Yl Pyridine Analogs

Investigations of Neuropharmacological Activities

Analogs of 3-(Piperidin-3-yl)pyridine have demonstrated significant activity within the central nervous system (CNS), interacting with a variety of neurotransmitter systems. nih.gov The piperidine (B6355638) nucleus is a well-established scaffold in medicinal chemistry, known for conferring neuroprotective, antidepressant, and antipsychotic properties to molecules. mdpi.com

Research has shown that this compound derivatives can modulate a diverse range of neurotransmitter receptors.

N-Methyl-D-Aspartate (NMDA) Receptors: A series of 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids, which are analogs, have been developed as potent antagonists of NMDA receptors. nih.gov Specifically, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid were identified as powerful NMDA antagonists. nih.gov The incorporation of the piperidine ring enhances potency by reducing conformational mobility compared to acyclic counterparts. nih.gov

Acetylcholine (B1216132) Receptors: Certain analogs, such as 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine, are suggested to act as ligands for acetylcholine receptors. Their binding affinity suggests potential for therapeutic applications in neurological conditions. Furthermore, some derivatives act as inhibitors of the presynaptic choline (B1196258) transporter (CHT), which is crucial for acetylcholine synthesis and neurotransmission.

Serotonin (5-HT) Receptors: Compounds structurally similar to this compound have been investigated for their agonistic effects on the 5-HT4 receptor, indicating a potential for development as prokinetic agents for gastrointestinal motility disorders.

Histamine (B1213489) and Sigma Receptors: Dual-target ligands have been developed from piperidine-based structures, showing high affinity for both histamine H3 (H3R) and sigma-1 (σ1R) receptors. acs.orgnih.gov For example, 4'-(3-(4-(Pyridin-4-yl)piperidin-1-yl)propoxy)-[1,1'-biphenyl]-4-carbonitrile demonstrated significant affinity for H3R and both sigma receptor subtypes. acs.org The unsubstituted piperidine ring appears most influential for high affinity at the human H3R, while 4-pyridylpiperidine derivatives were more potent towards sigma-1 receptors. acs.orgnih.gov

The α7 nicotinic acetylcholine receptor (α7 nAChR) has been a prominent target for many this compound analogs due to its role in various physiopathological processes. frontiersin.org

Agonists: Numerous potent and selective α7 nAChR agonists have been developed. One such compound, 1-[6-(4-fluorophenyl) pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) urea (B33335) (SEN34625/WYE-103914), is a strong agonist with a median effective concentration (EC50) of 70 nM. nih.govmdpi.com Another medicinal chemistry effort led to the identification of N-[5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-yl-butyramide, a potent and selective full agonist of the α7 nAChR that showed improved plasma stability and brain levels. researchgate.net The naturally occurring substance anabaseine (B15009) (2-(3-pyridyl)-3,4,5,6-tetrahydropyridine), structurally related to nicotine, is an agonist at nAChRs and serves as a basis for selective α7 nAChR agonists like GTS-21. openmedicinalchemistryjournal.comnih.gov

Antagonists: Researchers have also designed novel piperidine derivatives to act as α7 nAChR antagonists. frontiersin.org A series of 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodides were synthesized and studied for their blocking action on α7 nAChRs in rat hippocampal interneurons. frontiersin.org

Allosteric Modulators: Beyond direct agonists and antagonists, research has explored allosteric modulators. researchgate.net Positive allosteric modulators (PAMs) have been developed that enhance the response of the receptor to acetylcholine. researchgate.net For instance, certain 1,3-diphenylpropan-1-one derivatives act as Type I PAMs for α7 nAChRs. researchgate.net

The interaction of these analogs with the α7 nAChR is complex, with some ligands acting as agonists, partial agonists, or antagonists, and others modulating the receptor's activity allosterically. researchgate.netunimi.it

The modulation of various CNS targets by this compound analogs translates into a wide range of potential therapeutic applications for neurological and psychiatric conditions.

Neurodegenerative Diseases: The antagonist activity at NMDA receptors suggests potential for treating neurodegenerative disorders like Alzheimer's disease and for preventing neuronal damage during cerebral ischemia. nih.gov The ability of α7 nAChR agonists to modulate cognitive processes makes them promising candidates for treating cognitive impairments associated with Alzheimer's disease and schizophrenia. nih.govnih.govmdpi.comresearchgate.net Furthermore, inhibitors of cholesterol 24-hydroxylase (CH24H), based on a 3-piperidinyl pyridine (B92270) scaffold, are being explored for treating brain diseases by modulating cholesterol metabolism in the CNS. acs.org

Epilepsy: Potent NMDA antagonists derived from piperidine-2-carboxylic acids could be useful as anticonvulsants. nih.gov

Pain: Dual-acting histamine H3 and sigma-1 receptor ligands have shown promising antinociceptive activity in models of both nociceptive and neuropathic pain. acs.orgnih.gov

Psychiatric Disorders: The histamine H3 receptor is considered a relevant target for treating disorders like schizophrenia and attention deficit hyperactivity disorder (ADHD). nih.govacs.org The piperidine scaffold itself is known to be a component of various antipsychotic and antidepressant drugs. mdpi.com

The structural framework of this compound and its derivatives allows them to play multifaceted roles in the pathophysiology and potential treatment of CNS diseases.

The piperidine ring is a key structural feature in many compounds targeting the CNS. mdpi.com Pyridine alkaloids, a broader class to which these compounds belong, have a long history of use and investigation for their CNS activity. nih.gov

Derivatives of this compound can influence CNS diseases by:

Regulating Neurotransmission: By acting on receptors like NMDA, acetylcholine, and histamine H3, these compounds can correct imbalances in neurotransmitter systems that are characteristic of many CNS disorders. nih.govnih.govnih.gov

Modulating Cognitive Function: Agonists of the α7 nAChR are particularly noted for their potential to ameliorate cognitive deficits, a core symptom in conditions like schizophrenia and Alzheimer's disease. mdpi.com

Neuroprotection: Antagonism of NMDA receptors can protect neurons from excitotoxic damage, a common pathway in ischemic events and neurodegeneration. nih.gov

Influencing Brain Cholesterol Homeostasis: Inhibition of the enzyme CH24H by piperidine derivatives represents a novel mechanism to address brain diseases by altering the turnover of cholesterol, which is implicated in neurodegeneration. acs.org

The versatility of the pyridopyridazine (B8481360) nucleus, a related fused heterocyclic system, has also been noted for its utility in developing treatments for neurological disorders. researchgate.net

Potential Applications in Neurological Disorders

Antimicrobial and Antiviral Activity Assessments

In addition to their neuropharmacological profile, analogs of this compound have been evaluated for their efficacy against microbial pathogens.

A significant body of research has demonstrated that derivatives incorporating the 3-pyridyl-piperidine motif possess notable antibacterial properties against a range of bacteria.

Gram-Positive Bacteria: Numerous studies have highlighted the potent activity of these analogs against Gram-positive pathogens. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity, comparable to the antibiotic linezolid (B1675486), against five Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. frontiersin.org Some of these compounds also exhibited significant, concentration-dependent inhibition of biofilm formation. frontiersin.org Another study on substituted piperazinyl pyridyl oxazolidinones found certain compounds to be superior to linezolid against organisms like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Gram-Negative Bacteria: While often more potent against Gram-positive strains, some analogs also show efficacy against Gram-negative bacteria. tandfonline.com Indeno[1,2-b]pyridin-5-one derivatives showed activity against E. coli and P. aeruginosa. tandfonline.com Similarly, certain pyrazolo[3,4-b]pyridine derivatives were found to be active against E. coli and Salmonella Typhimurium. jst.go.jp A review of pyridine compounds highlighted various derivatives with activity against Gram-negative species such as E. coli and P. aeruginosa. nih.gov

Broad-Spectrum Activity: Some piperidine derivatives exhibit a broader spectrum of activity. For example, certain synthesized piperidine derivatives showed inhibitory activity against both Gram-positive (B. cereus, B. subtilis, S. aureus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) bacteria. academicjournals.org

The tables below summarize the minimum inhibitory concentration (MIC) data for representative this compound analogs against various bacterial strains.

Table 1: Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives against Gram-Positive Bacteria Data extracted from a study on synthesized oxazolidinone derivatives. frontiersin.org

| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumonia (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | S. xylosus (ATCC35924) MIC (µg/mL) |

|---|---|---|---|---|---|

| 21b | 1 | 0.5 | 1 | 1 | 2 |

| 21d | 1 | 0.25 | 1 | 0.5 | 1 |

| 21e | 1 | 0.5 | 2 | 1 | 2 |

| 21f | 2 | 1 | 2 | 1 | 2 |

| Linezolid (Control) | 1 | 0.5 | 1 | 1 | 2 |

Table 2: Antibacterial Activity of Indeno[1,2-b]Pyridin-5-One and Piperidine Derivatives Data extracted from studies on various piperidine-containing compounds. tandfonline.comacademicjournals.org

| Compound/Derivative | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Indeno[1,2-b]pyridin-5-one (IV) | Staphylococcus aureus | 1.25 |

| Enterococcus faecalis | 0.625 | |

| E. coli | 2.5 | |

| P. aeruginosa | 2.5 | |

| Piperidine Derivative (6) | B. subtilis | 0.75 |

| B. cereus | 1.5 | |

| E. coli | 1.5 | |

| S. aureus | 1.5 | |

| P. aeruginosa | 1.5 | |

| Kl. pneumoniae | 1.5 |

Antifungal Properties

Analogs of this compound have been investigated for their potential as antifungal agents. Research into pyridine derivatives has revealed promising activity against a range of fungal pathogens. For instance, certain piperidine derivatives have demonstrated inhibitory effects against Candida albicans, Saccharomyces cerevisiae, Aspergillus flavus, and Aspergillus niger. mdpi.com The substitution on the piperidine ring appears to influence the antifungal efficacy; for example, an ethyl or methyl group at the C3 position of the piperidine ring is suggested to enhance antifungal properties. mdpi.com

In one study, novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters were synthesized and evaluated. sioc-journal.cn Two compounds in this series, O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3h) and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3j), showed significant activity against Sclerotinia sclerotiorum. Additionally, compounds 3h, 3j, and O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3l) were highly active against Botrytis cinerea. sioc-journal.cn

Other studies have highlighted pyrazole-pyridine hybrids, with some derivatives showing antifungal activity superior to the standard fungicide Boscalid against pathogens like Botryosphaeria berengeriana and Colletotrichum orbiculare. nih.gov Similarly, β-keto-enol pyridine derivatives have been synthesized, with one compound (L1) exhibiting excellent activity against Fusarium oxysporum, comparable to the reference fungicide benomyl. acs.org The antifungal potential of these pyridine-based scaffolds underscores their importance in the development of new fungicidal agents. nih.govnih.gov

Table 1: Antifungal Activity of Selected Pyridine Analogs

| Compound | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3h) | Sclerotinia sclerotiorum | EC₅₀ | 5.07 | sioc-journal.cn |

| O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3j) | Sclerotinia sclerotiorum | EC₅₀ | 4.81 | sioc-journal.cn |

| O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3h) | Botrytis cinerea | EC₅₀ | 4.98 | sioc-journal.cn |

| O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3j) | Botrytis cinerea | EC₅₀ | 5.44 | sioc-journal.cn |

| O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3l) | Botrytis cinerea | EC₅₀ | 6.34 | sioc-journal.cn |

| Pyrazole-pyridine derivative 3d | Botryosphaeria berengeriana | Inhibition Rate | 88.92% | nih.gov |

| Pyrazole-pyridine derivative 3b | Colletotrichum orbiculare | Inhibition Rate | 83.66% | nih.gov |

| β-keto-enol pyridine derivative (L1) | Fusarium oxysporum | IC₅₀ | 12.83 | acs.org |

| Pyrazolo[3,4-b]pyridine derivative (7b) | Fusarium oxysporum | MIC | 0.98 | jst.go.jp |

Antiviral Investigations

The this compound scaffold and its analogs are subjects of antiviral research, particularly as inhibitors of viral replication by targeting host-cell kinases. A notable area of investigation involves the development of isothiazolo[4,3-b]pyridine derivatives as inhibitors of Cyclin G-Associated Kinase (GAK), a host factor essential for the replication of viruses like Dengue (DENV) and Hepatitis C (HCV). nih.govdoi.org

In one study, the replacement of a morpholino ring with a piperidine ring in an isothiazolo[4,3-b]pyridine series led to the creation of compound 12a (2-Methoxy-4-(3-(piperidin-1-yl)isothiazolo[4,3-b]pyridin-6-yl)aniline). nih.gov This compound, along with other 3-N-piperidinyl analogs, demonstrated dose-dependent inhibition of DENV infection. nih.gov Although these piperidine analogs generally showed lower affinity for GAK compared to their morpholine (B109124) counterparts, they still exhibited antiviral activity in the low micromolar range. nih.govdoi.org For instance, analogs with GAK Kd values between 0.16 and 1.6 μM inhibited DENV with EC₅₀ values ranging from 0.18 to 6.38 μM. nih.gov

Further research into pyrrolo[3,4-c]pyridine derivatives has also shown antiviral potential. Certain compounds from this class were evaluated for their activity against Respiratory Syncytial Virus (RSV), with furan, pyrazole (B372694), pyrrole, and pyridine-substituted derivatives showing the most activity. mdpi.com

Table 2: Antiviral Activity of Selected Isothiazolo[4,3-b]pyridine Analogs Against DENV

| Compound | Target | EC₅₀ (µM) | GAK Affinity (Kd, µM) | Reference |

|---|---|---|---|---|

| Compound 12a | DENV | 6.38 | 0.97 | nih.gov |

| Compound 12t | DENV | 0.18 | 0.16 | nih.gov |

| Compound 12e | DENV | 2.00 | 1.6 | nih.gov |

| Reference Compound 2 | DENV | 0.96 | N/A | doi.org |

Mechanisms of Antimicrobial Action, including Biofilm Inhibition

Research into the antimicrobial mechanisms of pyridine-containing compounds indicates multiple modes of action, including the disruption of bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute significantly to persistent infections.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated broad-spectrum antibiofilm activity. frontiersin.org The minimum biofilm inhibitory concentrations (MBICs) for these compounds were often significantly lower than their minimum inhibitory concentrations (MICs), indicating a strong inhibitory effect on biofilm formation at sub-lethal concentrations. For example, compound 21d showed a potent effect against S. pneumoniae biofilm with an MBIC of 0.5 μg/ml. frontiersin.org

Other studies on different pyridine derivatives have pointed to mechanisms that include membrane damage, oxidative damage, and the inhibition of essential cellular pathways such as protein, nucleic acid, and peptidoglycan synthesis. mdpi.com For example, a ruthenium complex incorporating a pyridine ligand, Ru-3, was shown to effectively inhibit the formation of Staphylococcus aureus biofilm and disrupt the bacterial cell membrane. frontiersin.org At sub-inhibitory concentrations of 1 and 2 μg/ml, Ru-3 reduced biofilm formation by 27% and 41%, respectively. frontiersin.org

Table 3: Biofilm Inhibition by Pyridine Analogs

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 21d | S. pneumoniae | MBIC | 0.5 | frontiersin.org |

| Ru-3 | S. aureus | Biofilm Inhibition | 27% at 1 µg/mL | frontiersin.org |

| Ru-3 | S. aureus | Biofilm Inhibition | 41% at 2 µg/mL | frontiersin.org |

Drug Resistance Studies in Antimicrobial Contexts

A critical aspect of developing new antimicrobial agents is evaluating their potential for inducing drug resistance. The emergence of resistant bacterial strains is a major global health threat, necessitating the development of novel antibiotics that maintain their efficacy over time. frontiersin.org

In this context, certain this compound analogs have been assessed for their propensity to select for resistant mutants. A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives investigated the development of resistance in S. pneumoniae (ATCC 49619). frontiersin.org One derivative, compound 21d, demonstrated a stable effect with less resistance development over a 15-day period compared to the clinically used antibiotic linezolid. frontiersin.org This suggests that this class of compounds may have a lower potential for generating drug resistance.

In a separate investigation, a ruthenium-based complex (Ru-3) containing a pyridine ligand was tested against various antibiotic-resistant strains of S. aureus. The results showed that the MIC values of Ru-3 against these resistant strains were nearly identical to those against the wild-type strain, indicating the compound's activity is not compromised by existing resistance mechanisms and that it exhibits no obvious drug resistance itself. frontiersin.org

Anticancer and Antitumor Research

Inhibition of Lysine Specific Demethylase 1 (LSD1)

Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in various cancers, including leukemia and solid tumors, making it a significant therapeutic target. nih.govnih.govfrontiersin.org A series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core has been designed and synthesized as potent and selective inhibitors of LSD1. nih.govacs.org

These compounds act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.gov Docking studies and enzyme kinetics have elucidated their binding mode within the FAD catalytic pocket. nih.govmdpi.com The most potent analogs exhibit inhibitory constants (Ki) in the low nanomolar range. nih.govacs.org For example, compound 16 (also referred to as compound 17 in some literature) displayed a Ki value of 29 nM. nih.govnih.gov

Functionally, these inhibitors increase cellular H3K4 methylation levels and potently inhibit the proliferation of several cancer cell lines. nih.gov Notably, compounds 16, 17, 20, and 22 showed strong activity against MV4-11 leukemia cells, with EC₅₀ values ranging from 280 nM to 480 nM, while exhibiting minimal effects on normal fibroblast cells. nih.gov This selectivity highlights their potential as targeted cancer therapeutics. nih.govfrontiersin.org

Table 4: LSD1 Inhibition and Anticancer Activity of 3-(Piperidin-4-ylmethoxy)pyridine Analogs

| Compound | LSD1 Kᵢ (nM) | Cancer Cell Line | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 13 | 1100 | MV4-11 | 1100 | nih.gov |

| 16 | 29 | MV4-11 | 280 | nih.gov |

| 17 | 110 | MV4-11 | 480 | nih.gov |

| 20 | 100 | MV4-11 | 410 | nih.gov |

| 22 | 60 | MV4-11 | 390 | nih.gov |

Tankyrase (TNKS) Inhibition for Cancer Therapy

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the Wnt/β-catenin signaling pathway. nih.govresearchgate.netsymeres.com This pathway is frequently hyperactivated in cancers like colorectal cancer due to mutations in genes such as APC. nih.govresearchgate.net By promoting the degradation of AXIN, a key component of the β-catenin destruction complex, tankyrases lead to the stabilization and nuclear translocation of β-catenin, driving tumor growth. mdpi.comingentaconnect.com Therefore, TNKS inhibition has emerged as a promising strategy for cancer therapy. nih.govingentaconnect.com

Researchers have identified pyridine derivatives as effective TNKS inhibitors. nih.govresearchgate.net One such compound, N-( nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403), was identified as a novel and selective TNKS1 inhibitor. nih.govresearchgate.net In colorectal cancer cell lines (COLO320DM and DLD-1), TI-12403 was shown to stabilize AXIN2, reduce levels of active β-catenin, and downregulate β-catenin target genes. nih.govresearchgate.net

Another study focused on isoquinolin-1(2H)-one derivatives, where compound 11c, featuring an (S)-piperidine-3-formyl moiety, demonstrated very potent inhibition of both TNKS1 and TNKS2 with IC₅₀ values of 9 nM and 3 nM, respectively. ingentaconnect.com These findings underscore the potential of piperidinyl-pyridine scaffolds in the development of targeted anticancer drugs that modulate the Wnt signaling pathway. symeres.comingentaconnect.com

Table 5: Tankyrase Inhibition by Pyridine-Piperidine Analogs

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| TI-12403 | TNKS1 | N/A (Identified as selective inhibitor) | nih.govresearchgate.net |

| Compound 11c | TNKS1 | 0.009 | ingentaconnect.com |

| Compound 11c | TNKS2 | 0.003 | ingentaconnect.com |

| Compound 11d | TNKS1 | 0.022 | ingentaconnect.com |

| Compound 11d | TNKS2 | 0.027 | ingentaconnect.com |

Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibition

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) are transmembrane receptor tyrosine kinases that have been implicated in the development of several types of cancer, including non-small cell lung cancer. encyclopedia.pub The development of dual inhibitors targeting both ALK and ROS1 has been a significant area of research, particularly for overcoming clinical resistance to first-generation inhibitors like Crizotinib. encyclopedia.pubmdpi.com